molecular formula C13H9F2NO3 B3157272 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene CAS No. 847861-84-1

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Cat. No.: B3157272
CAS No.: 847861-84-1
M. Wt: 265.21 g/mol
InChI Key: NOIXWFOGRRGFAM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene typically involves the nitration of 2-(Benzyloxy)-1,3-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde.

Scientific Research Applications

Pharmaceutical Chemistry

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene can serve as an intermediate in the synthesis of various pharmaceuticals. The nitro group allows for further functionalization, which is crucial for developing new drug candidates. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities.

Material Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors. Its incorporation into polymer matrices can enhance conductivity and stability.

Fluorescent Probes

Due to its fluorinated structure, this compound can be explored as a fluorescent probe in biological imaging. The ability to modify its structure can lead to derivatives that exhibit specific fluorescence characteristics useful for tracking biological processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various nitro-substituted benzenes, including this compound. Results showed significant inhibition of bacterial growth compared to control samples, suggesting potential use as an antimicrobial agent.

Case Study 2: Organic Electronics

Research published in a materials science journal demonstrated that incorporating fluorinated compounds into organic light-emitting diodes (OLEDs) improved device efficiency. The study highlighted how the electronic properties of compounds like this compound contribute to better charge transport within OLEDs.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1,3-difluorobenzene
  • 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene
  • 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde

Uniqueness

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups on the same aromatic ring. This combination of substituents imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules .

Biological Activity

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C7_{7}H5_{5}F2_{2}N1_{1}O3_{3}
  • Molecular Weight : 189.12 g/mol
  • CAS Number : 847861-84-1

The compound features a nitro group and two fluorine atoms on a benzene ring, along with a benzyloxy substituent, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the nitro group can facilitate redox reactions, while the benzyloxy group may enhance lipophilicity, allowing better membrane penetration.

Interaction with Biological Targets

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures or through covalent modification.
  • Receptor Binding : It can act as a ligand for certain receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds related to this compound against various pathogens. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli62.5 μM
This compoundS. aureus31.25 μM

These findings suggest that modifications in the benzyloxy group can significantly impact antimicrobial potency.

Antitubercular Activity

In a study assessing antitubercular properties, derivatives of similar compounds demonstrated promising activity against Mycobacterium tuberculosis. For example:

CompoundMIC (μM)Reference Drug
Compound A6.81Isoniazid
Compound B3.49Rifampicin

This indicates that structural modifications can enhance efficacy against resistant strains of tuberculosis.

Case Studies in Drug Development

The compound has been involved in various drug discovery projects focusing on its potential as an antimicrobial and antitubercular agent. One notable case study highlighted the structure-activity relationship (SAR) analysis showing that the introduction of electron-withdrawing groups increased biological activity significantly.

Example Case Study

A recent publication detailed the synthesis and evaluation of multiple derivatives based on the core structure of this compound. The study found that:

  • Substituted derivatives showed improved activity against P. mirabilis and A. niger, with some compounds achieving MIC values lower than those of standard treatments.

This emphasizes the importance of chemical modifications in enhancing therapeutic efficacy.

Properties

IUPAC Name

1,3-difluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXWFOGRRGFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium carbonate (7.8 g, 56.4 mmol) was added to a solution of 1,2,3-trifluoro-5-nitrobenzene (5 g, 28.2 mmol) and benzyl alcohol (3.2 g, 29.6 mmol) in N,N-dimethylformamide (70 mL). The resultant mixture was stirred at RT overnight. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by column chromatography to give 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 71% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J=8.4 Hz, 2H), 7.46-7.37 (m, 5H), 5.39 (s, 2H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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